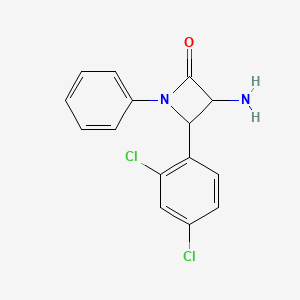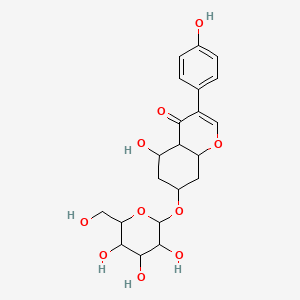
Genistine;Genistoside;Genistein 7-O-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Genistin is an isoflavonoid glycoside predominantly found in soybeans and other soy-based foods. It is the 7-O-glycoside of genistein, a highly biologically active isoflavonoid. Genistin is produced by plant metabolism and is detected in various plant species, particularly in the Fabaceae family. Although genistin itself is not highly active, it releases the aglycone genistein upon metabolism, which exhibits numerous beneficial pharmacological actions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Genistin can be synthesized through the glycosylation of genistein. The process involves the reaction of genistein with a suitable glycosyl donor under acidic or enzymatic conditions. Common glycosyl donors include glucose derivatives, and the reaction is typically catalyzed by glycosyltransferases or acidic catalysts .
Industrial Production Methods: Industrial production of genistin primarily involves the extraction from soybeans and other soy-based products. The extraction process includes steps such as solvent extraction, purification, and crystallization. The use of fermentation processes can also enhance the yield of genistin by converting genistein to genistin through microbial glycosylation .
Types of Reactions:
Hydrolysis: Genistin undergoes hydrolysis to release genistein and glucose. This reaction is catalyzed by enzymes such as β-glucosidase.
Oxidation: Genistin can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Reduction: Reduction of genistin is less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidase or acidic hydrolysis using dilute acids.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Major Products Formed:
Hydrolysis: Genistein and glucose.
Scientific Research Applications
Genistin has a wide range of scientific research applications across various fields:
Chemistry: Genistin is studied for its antioxidant properties and its role in the synthesis of other bioactive compounds.
Biology: It is used to investigate plant metabolism and the role of isoflavonoids in plant defense mechanisms.
Medicine: Genistin exhibits phytoestrogenic effects, making it beneficial for women’s health, particularly in the treatment of postmenopausal symptoms, osteoporosis, and as a chemoprotective agent in breast cancer treatment.
Mechanism of Action
Genistin is structurally and functionally similar to other isoflavonoid glycosides such as daidzin and glycitin. These compounds share similar phytoestrogenic properties and are found in soybeans and other legumes. genistin is unique in its higher abundance in soy products and its specific health benefits, particularly in women’s health and cancer prevention .
Comparison with Similar Compounds
Daidzin: Another isoflavonoid glycoside found in soybeans, known for its phytoestrogenic effects.
Glycitin: An isoflavonoid glycoside similar to genistin, with antioxidant and anti-inflammatory properties
Properties
Molecular Formula |
C21H26O10 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C21H26O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-4,8,11,13-16,18-24,26-28H,5-7H2 |
InChI Key |
KYWPBYJWHHXUPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


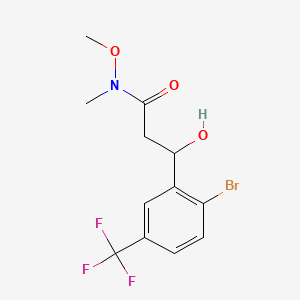
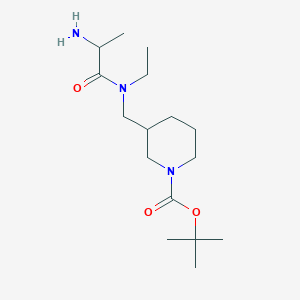
![Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-|EN)-6-(oxo-|EO)-2-naphthalenesulfonato(2-)]-](/img/structure/B14781169.png)


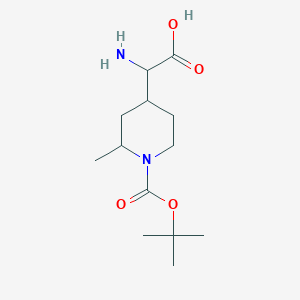
![4-[[2-[[2-[[3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14781185.png)
![(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B14781188.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14781195.png)
![(7-heptadecan-9-yl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B14781201.png)
![(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14781202.png)
![Tert-butyl 4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B14781205.png)

